3-[2-(4-chlorophenyl)ethyl]-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one
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Overview
Description
3-[2-(4-chlorophenyl)ethyl]-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one is a complex organic compound with a unique structure that includes a chromeno-oxazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-chlorophenyl)ethyl]-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one typically involves multiple steps. One common approach is to start with the appropriate substituted phenyl and chromene derivatives. The key steps often include:
Formation of the chromene core: This can be achieved through cyclization reactions involving phenolic compounds and aldehydes.
Introduction of the oxazinone ring: This step may involve the use of amines and carbonyl compounds under specific conditions to form the oxazinone structure.
Substitution reactions: Introducing the 4-chlorophenyl and other substituents through various substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-chlorophenyl)ethyl]-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Various substitution reactions can be performed to replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
3-[2-(4-chlorophenyl)ethyl]-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structure and possible biological activity.
Materials Science: The compound’s properties may make it suitable for use in the development of new materials with specific characteristics.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-[2-(4-chlorophenyl)ethyl]-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
3-[2-(4-chlorophenyl)ethyl]-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one is unique due to its specific combination of a chromeno-oxazinone core with various substituents. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.
Properties
Molecular Formula |
C23H24ClNO3 |
---|---|
Molecular Weight |
397.9 g/mol |
IUPAC Name |
3-[2-(4-chlorophenyl)ethyl]-10-methyl-6-propyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one |
InChI |
InChI=1S/C23H24ClNO3/c1-3-4-17-12-21(26)28-23-15(2)22-18(11-20(17)23)13-25(14-27-22)10-9-16-5-7-19(24)8-6-16/h5-8,11-12H,3-4,9-10,13-14H2,1-2H3 |
InChI Key |
YYZDEABWICPWEV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=C3CN(COC3=C2C)CCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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